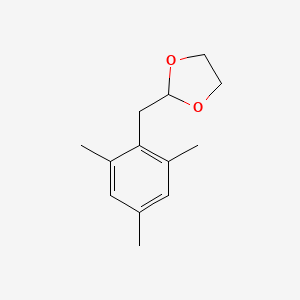
2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Luminescent Properties
- Shankar et al. (2014) studied luminescent dirhenium(I) complexes using semirigid ligands, including 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene derivatives. They found that these complexes exhibit dual emissions in both solution and solid state, showing potential for applications in luminescence-based technologies (Shankar et al., 2014).
Synthetic Applications
- Kudo et al. (1993) explored the palladium(II)-catalyzed cyclocarbonylation of enol esters to synthesize derivatives of 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene, demonstrating its utility in organic synthesis (Kudo et al., 1993).
Catalysis and Chemical Reactions
- A method for preparing 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene, involving 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene, was described by Wu et al. (2011). This method highlights its role in facilitating certain chemical reactions (Wu et al., 2011).
Crystal Structure Analysis
- Samy and Alexander (2012) reported on the crystal structures of derivatives of 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene, providing insights into the molecular architecture that could be useful in material science (Samy & Alexander, 2012).
Polymers and Coatings
- Goel et al. (2008) synthesized 'quat-primer polymers' using 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene derivatives. These polymers, having applications in coatings and material sciences, were characterized using various techniques (Goel et al., 2008).
properties
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7,13H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJBBXJJGDQQHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645894 |
Source


|
| Record name | 2-[(2,4,6-Trimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
898785-34-7 |
Source


|
| Record name | 2-[(2,4,6-Trimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


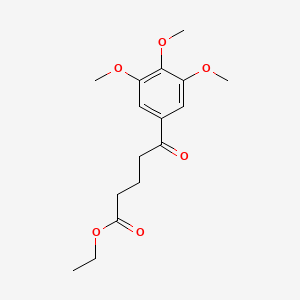
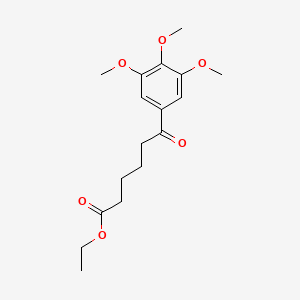
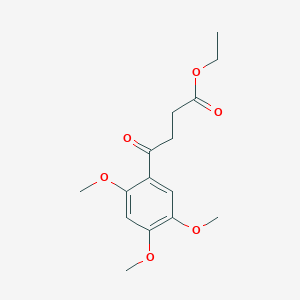
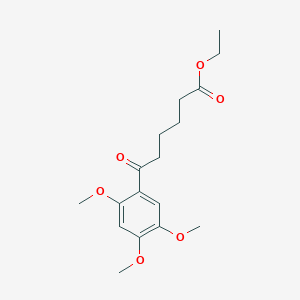
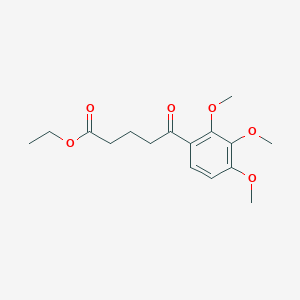
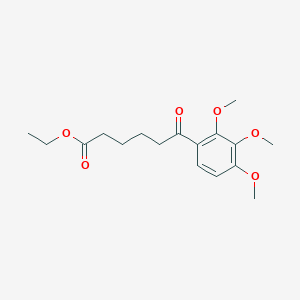

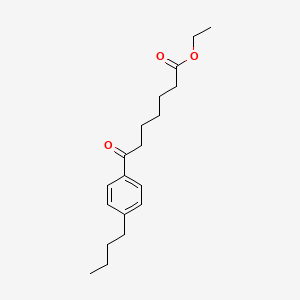
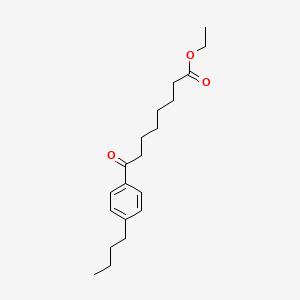
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)